Cas no 2228299-95-2 (1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclobutane-1-carbonitrile)
1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclobutane-1-carbonitrile
- 2228299-95-2
- 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclobutane-1-carbonitrile
- EN300-1748736
-
- Inchi: 1S/C12H15N3/c13-9-12(5-3-6-12)10-8-15-7-2-1-4-11(15)14-10/h8H,1-7H2
- InChI Key: BRSAXHKDLYMPKM-UHFFFAOYSA-N
- SMILES: N12CCCCC1=NC(=C2)C1(C#N)CCC1
Computed Properties
- Exact Mass: 201.126597491g/mol
- Monoisotopic Mass: 201.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 41.6Ų
1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclobutane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1748736-0.05g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclobutane-1-carbonitrile |
2228299-95-2 | 0.05g |
$1428.0 | 2023-09-20 | ||
| Enamine | EN300-1748736-0.1g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclobutane-1-carbonitrile |
2228299-95-2 | 0.1g |
$1496.0 | 2023-09-20 | ||
| Enamine | EN300-1748736-0.25g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclobutane-1-carbonitrile |
2228299-95-2 | 0.25g |
$1564.0 | 2023-09-20 | ||
| Enamine | EN300-1748736-0.5g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclobutane-1-carbonitrile |
2228299-95-2 | 0.5g |
$1632.0 | 2023-09-20 | ||
| Enamine | EN300-1748736-1.0g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclobutane-1-carbonitrile |
2228299-95-2 | 1g |
$1701.0 | 2023-06-03 | ||
| Enamine | EN300-1748736-2.5g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclobutane-1-carbonitrile |
2228299-95-2 | 2.5g |
$3332.0 | 2023-09-20 | ||
| Enamine | EN300-1748736-5.0g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclobutane-1-carbonitrile |
2228299-95-2 | 5g |
$4930.0 | 2023-06-03 | ||
| Enamine | EN300-1748736-10.0g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclobutane-1-carbonitrile |
2228299-95-2 | 10g |
$7312.0 | 2023-06-03 | ||
| Enamine | EN300-1748736-1g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclobutane-1-carbonitrile |
2228299-95-2 | 1g |
$1701.0 | 2023-09-20 | ||
| Enamine | EN300-1748736-5g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclobutane-1-carbonitrile |
2228299-95-2 | 5g |
$4930.0 | 2023-09-20 |
1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclobutane-1-carbonitrile Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclobutane-1-carbonitrile
Comprehensive Overview of 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclobutane-1-carbonitrile (CAS No. 2228299-95-2)
The compound 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclobutane-1-carbonitrile (CAS No. 2228299-95-2) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring an imidazo[1,2-a]pyridine core fused with a cyclobutane-carbonitrile moiety, makes it a promising candidate for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given the prevalence of similar scaffolds in FDA-approved drugs.
In recent years, the demand for novel heterocyclic compounds like 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclobutane-1-carbonitrile has surged due to their versatility in addressing unmet medical needs. The compound's imidazo[1,2-a]pyridine backbone is frequently explored in anticancer and antiviral research, aligning with global health priorities such as oncology and infectious disease treatment. Computational studies suggest its potential bioavailability and blood-brain barrier permeability, making it relevant for central nervous system (CNS) drug development.
Synthetic routes to CAS 2228299-95-2 often involve cycloaddition reactions or catalytic C-H functionalization, reflecting modern trends in green chemistry and atom economy. Analytical characterization typically employs LC-MS and NMR spectroscopy, with particular focus on the cyclobutane ring strain and nitrile group reactivity. These features have sparked discussions in medicinal chemistry forums about its potential as a bioisostere for carboxylic acid derivatives.
The agrochemical industry has also shown interest in 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclobutane-1-carbonitrile derivatives as potential plant growth regulators or pesticide intermediates. Its structural motifs appear in patented crop protection agents, particularly those targeting fungal pathogens. This dual applicability in pharma and agro sectors makes it a compelling subject for cross-disciplinary research collaborations.
From a commercial perspective, CAS 2228299-95-2 remains a low-volume high-value chemical, with suppliers emphasizing its GMP-grade availability for preclinical studies. Recent patent landscapes reveal its incorporation in combinatorial chemistry libraries, underscoring its role in high-throughput screening platforms. The compound's IP status varies by jurisdiction, with some applications claiming novel salt forms or crystalline polymorphs to enhance stability.
Environmental and safety profiles of 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}cyclobutane-1-carbonitrile are under active investigation, with preliminary data suggesting favorable ecotoxicology parameters. Its photostability and hydrolytic resistance make it suitable for formulations requiring long-term shelf life. These characteristics align with growing industry emphasis on sustainable chemistry principles.
Future research directions may explore the compound's utility in PROTAC technology or as a covalent warhead in targeted therapies. The nitrile group offers potential for click chemistry applications, while the imidazo[1,2-a]pyridine system could serve as a fluorescence probe scaffold. Such multifunctionality positions CAS 2228299-95-2 at the intersection of chemical biology and drug discovery innovation.
2228299-95-2 (1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}cyclobutane-1-carbonitrile) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)